3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoic acid
Overview
Description
“3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoic acid” is a chemical compound with the molecular formula C9H6FN3O2 . Its CAS number is 1020934-33-1 .
Synthesis Analysis
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of “this compound” was established by NMR and MS analysis . The average mass is 207.161 Da and the monoisotopic mass is 207.044403 Da .Scientific Research Applications
Corrosion Inhibition
- Thermodynamic and Electrochemical Evaluation : Triazole Schiff bases, including compounds related to 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoic acid, have been studied for their role as corrosion inhibitors on mild steel in acidic media. Their effectiveness increases with concentration and correlates with various thermodynamic parameters. These inhibitors follow the Langmuir isotherm and display mixed-type inhibition properties (Chaitra, Mohana, & Tandon, 2015).
Synthesis of Complex Molecules
- Selective Synthesis : The compound has been utilized in the selective synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acids, demonstrating a scalable method that offers potential for the synthesis of complex molecules difficult to produce by other methods (Roth, Schmidt, Prud’homme, & Abele, 2019).
Supramolecular Chemistry
- Metal Complexes and Frameworks : Research has shown that compounds akin to this compound can form supramolecular transition metal(II) complexes. These complexes have been characterized for their crystal structure, Hirshfeld surface analysis, and thermal properties, indicating potential applications in materials science and nanotechnology (Wang, Wang, Du, Zhou, Yan, & Zhao, 2018).
Antibacterial Agents
- Synthesis for Antibacterial Activities : Research includes the synthesis of fluorine-containing thiadiazolotriazinones using components similar to this compound. These compounds have shown promising antibacterial activities in various concentrations, highlighting their potential in pharmaceutical research (Holla, Bhat, & Shetty, 2003).
Antifungal Activities
- Triorganotin Benzoates Synthesis : Compounds related to this compound have been used to synthesize triorganotin benzoates, which display effective antifungal activities against several pathogens, suggesting potential applications in agriculture and biocontrol (Li, Dai, Song, Mi, & Tang, 2010).
Mechanism of Action
Target of Action
It has been found that similar compounds have shown cytotoxic activities against tumor cell lines .
Biochemical Pathways
Similar compounds have been found to exhibit cytotoxic activities, suggesting they may affect pathways related to cell proliferation and survival .
Result of Action
Future Directions
Biochemical Analysis
Biochemical Properties
3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The interactions between this compound and enzymes are often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells involved. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell growth and differentiation, leading to changes in cellular function. Additionally, this compound can impact metabolic pathways by modulating the activity of key enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. These interactions can lead to enzyme inhibition or activation, depending on the specific target. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is generally stable under standard laboratory conditions, but it may undergo degradation over extended periods. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby altering the overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound may accumulate in specific tissues or cellular compartments, depending on its affinity for certain biomolecules .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes .
Properties
IUPAC Name |
3-fluoro-4-(1,2,4-triazol-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O2/c10-7-3-6(9(14)15)1-2-8(7)13-5-11-4-12-13/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAPQLBJDAVMRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020934-33-1 | |
Record name | 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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